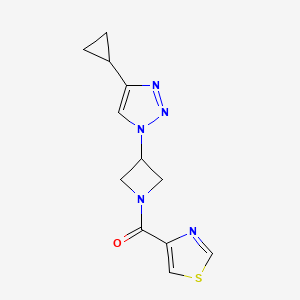

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone

Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone is a heterocyclic compound featuring a triazole-azetidine-thiazole scaffold. The molecule comprises:

- A 4-cyclopropyl-substituted 1,2,3-triazole ring, which enhances steric and electronic modulation.

- An azetidine (4-membered saturated nitrogen ring) linked to the triazole, contributing conformational rigidity.

- A thiazol-4-yl methanone group, a common pharmacophore in bioactive molecules.

Propriétés

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5OS/c18-12(11-6-19-7-13-11)16-3-9(4-16)17-5-10(14-15-17)8-1-2-8/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKFTGMMDVRZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CSC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an alkyne and an azide.

Azetidine Ring Formation: This step might involve the cyclization of a suitable precursor under basic or acidic conditions.

Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.

Final Coupling: The final step would involve coupling the triazole-azetidine intermediate with the thiazole moiety under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the azetidine ring, potentially opening it to form linear amines.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of strong bases (e.g., NaH) or acids (e.g., HCl) depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. The incorporation of the cyclopropyl group enhances the lipophilicity and membrane penetration of the molecule. Studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi, suggesting that this compound may possess comparable antimicrobial activity .

Anticancer Properties

The thiazole and triazole moieties are known for their anticancer activities. Preliminary investigations into structurally related compounds have revealed that they can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies on thiazolidin derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction . The potential of this compound in oncology warrants further exploration.

Anti-inflammatory Effects

Compounds with thiazole structures have been reported to exhibit anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers. This suggests that (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone may also serve as a candidate for treating inflammatory diseases .

Synthetic Applications

The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone can be achieved through various methods including:

- Click Chemistry : Utilizing the azide-alkyne cycloaddition reaction to form the triazole ring efficiently.

- Condensation Reactions : The formation of the azetidine ring can be achieved through nucleophilic substitution reactions involving suitable precursors.

These synthetic pathways not only provide access to this compound but also allow for the modification of its structure to optimize biological activity.

Case Study 1: Antimicrobial Efficacy

A study investigated a series of triazole-based compounds for their antimicrobial properties against Staphylococcus aureus and Candida albicans. Results indicated that modifications similar to those found in (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone led to enhanced activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on triazole derivatives revealed that compounds with structural similarities to (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .

Mécanisme D'action

The mechanism of action for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially inhibiting enzyme function.

Comparaison Avec Des Composés Similaires

Substituent Effects on the Triazole Ring

- Target Compound : Features a cyclopropyl group at the 4-position of the triazole. Cyclopropyl’s high lipophilicity and angle strain may enhance membrane permeability and target binding.

- Analog Compounds (from ):

- 5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl : Phenyl groups increase aromatic interactions, while methyl groups offer steric hindrance.

- Activity : Thiadiazole derivative 9b (IC50 = 2.94 µM against HepG2) and thiazole derivative 12a (IC50 = 1.19 µM against HepG2, 3.4 µM against MCF-7) showed potent activity .

Key Insight : Replacement of phenyl/methyl with cyclopropyl in the target compound may alter pharmacokinetics (e.g., metabolic stability) and target affinity due to differences in electronic and steric profiles.

Role of the Azetidine vs. Other Ring Systems

- Analog Systems (from ): Thiadiazoles (e.g., compound 9b): Planar, aromatic systems facilitating π-π stacking. Pyrido[2,3-d]pyrimidinones: Larger fused-ring systems with extended surface areas for target interaction.

Key Insight : Azetidine’s compact structure may reduce off-target interactions compared to bulkier fused rings, though this could limit binding to targets requiring extensive surface contact.

Thiazole vs. Thiadiazole Pharmacophores

- Target Compound: The thiazol-4-yl methanone group provides a hydrogen-bond acceptor site (ketone oxygen) and a sulfur atom for hydrophobic interactions.

- Analog Systems: Thiadiazoles (e.g., 9b): Contain two nitrogen atoms, enhancing hydrogen-bonding capacity. Thiazoles (e.g., 12a): Sulfur and nitrogen atoms contribute to both polar and nonpolar interactions.

Key Insight: The methanone group in the target compound adds polarity, which may improve solubility but reduce cell permeability compared to simpler thiazole/thiadiazole derivatives.

Table 1: Structural and Activity Comparison with Analogs

Activité Biologique

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesized data.

Chemical Structure

The compound features a complex structure combining a triazole ring, an azetidine moiety, and a thiazole unit. The presence of these heterocycles is significant as they are often associated with diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole moieties exhibit a range of biological activities including:

- Antimicrobial : Exhibiting activity against various bacterial strains.

- Anticancer : Inducing apoptosis in cancer cells.

- Anti-inflammatory : Reducing inflammation markers in vitro.

Antimicrobial Activity

Studies have shown that derivatives similar to the target compound possess significant antimicrobial properties. For example, a related compound demonstrated effectiveness against Gram-positive bacteria, indicating potential for treating bacterial infections .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Bacteria | Reference |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | |

| Compound B | Antifungal | Candida albicans | |

| Compound C | Antiviral | Influenza virus |

Anticancer Activity

The anticancer potential of compounds with similar structures has been extensively studied. For instance, thiazolidine derivatives have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistically, these compounds induce apoptosis through both extrinsic and intrinsic pathways .

Case Study: Thiazolidine Derivatives

A series of thiazolidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives had lower IC50 values compared to standard chemotherapeutic agents like Adriamycin, suggesting their potential as effective anticancer agents .

The proposed mechanism of action for the biological activities of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.